molecular formula C23H26N2O5 B2758209 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(oxan-2-yloxy)hexanamide CAS No. 1383543-24-5

6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(oxan-2-yloxy)hexanamide

Numéro de catalogue: B2758209
Numéro CAS: 1383543-24-5
Poids moléculaire: 410.47
Clé InChI: AHTYOJYXMBSHAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a complex tricyclic core (3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene) with a 2,4-dioxo moiety, linked via a hexanamide chain to an N-(oxan-2-yloxy) group. The tricyclic scaffold likely confers rigidity and selective binding properties, while the oxan-2-yloxy substituent may enhance solubility or metabolic stability. Structural analogs, such as the closely related N-[2-(trifluoromethyl)phenyl]hexanamide derivative (), share the same tricyclic core but differ in the terminal amide group, highlighting modularity in design for structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxan-2-yloxy)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c26-19(24-30-20-13-3-5-15-29-20)12-2-1-4-14-25-22(27)17-10-6-8-16-9-7-11-18(21(16)17)23(25)28/h6-11,20H,1-5,12-15H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTYOJYXMBSHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)ONC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Substituent (R-group)
Target Compound 3-azatricyclo[7.3.1.0⁵,¹³]trideca-pentaene N-(oxan-2-yloxy)
6-{...}-N-[2-(trifluoromethyl)phenyl]hexanamide () Identical N-[2-(trifluoromethyl)phenyl]
(2S,5R,6R)-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () Bicyclo[3.2.0]heptane Pivalamido

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The oxan-2-yloxy group may reduce hydrophobicity compared to aromatic substituents (e.g., N-[2-(trifluoromethyl)phenyl] in ), improving aqueous solubility.
  • Metabolic Stability : The oxane ring’s ether linkage could resist oxidative metabolism better than ester or amide bonds in analogs like SAHA-like compounds ().

Table 2: Hypothetical Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Predicted logP Aqueous Solubility (µM)
Target Compound ~450 2.1 50–100
N-[2-(trifluoromethyl)phenyl] analog () ~500 3.5 10–20
Aglaithioduline () ~350 1.8 200–300

Bioactivity and Target Engagement

Similarity indexing (Tanimoto coefficient ≥0.7) and molecular networking (cosine score ≥0.8) suggest that the target compound may share bioactivity with:

  • HDAC Inhibitors : Aglaithioduline, a SAHA analog with ~70% structural similarity, exhibits histone deacetylase (HDAC) inhibition (). The tricyclic core may mimic SAHA’s zinc-binding motif.
  • Kinase Targets : Compounds with rigid cores, such as ROCK1 inhibitors identified via chemical space docking (), may share binding modes with the target molecule.

Table 3: Bioactivity Comparison Using Similarity Metrics

Compound Pair Tanimoto Coefficient (MACCS) Cosine Score (MS/MS)
Target Compound vs. N-[2-(trifluoromethyl)phenyl] analog 0.85 0.92
Target Compound vs. Aglaithioduline 0.65 0.78
Target Compound vs. SAHA 0.55 0.62

Limitations and Divergences

While structural similarity often predicts bioactivity (), exceptions arise due to:

  • Substituent Effects : The oxan-2-yloxy group may sterically hinder binding to targets sensitive to bulkier groups (e.g., HDAC8 in ).
  • Scaffold Rigidity : The tricyclic core’s rigidity could limit conformational adaptability compared to flexible analogs like hexanamide derivatives in .

Q & A

Q. What are the key synthetic routes for 6-{2,4-dioxo-3-azatricyclo[...]}-hexanamide, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, including cyclization, functional group protection, and coupling reactions. For example:

  • Cyclization steps : Use of acetic anhydride or morpholine derivatives to form the tricyclic core under controlled temperatures (80–120°C) .
  • Coupling reactions : Amide bond formation between the hexanamide chain and the oxan-2-yloxy group via carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Solvent polarity (e.g., DMSO vs. THF) and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield and purity .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.041) confirm bond angles and dihedral distortions in the tricyclic core .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve substituent orientations, such as the oxan-2-yloxy group’s equatorial configuration .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+) and fragmentation patterns .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • In vitro screening : Use enzyme-linked assays (e.g., kinase inhibition) or receptor-binding studies (e.g., fluorescence polarization) to evaluate target engagement .
  • Cytotoxicity profiling : Test against human cell lines (e.g., HEK293) with IC50_{50} determination via MTT assays .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Dynamic effects : Conformational flexibility in solution (observed via variable-temperature NMR) may explain discrepancies with rigid crystal structures .
  • Tautomerism : The 2,4-dioxo group may exhibit keto-enol tautomerism, altering spectral signatures under different pH conditions .
  • Validation : Cross-validate using 2D NMR (e.g., NOESY for spatial proximity) and computational geometry optimization (DFT calculations) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) on the oxan-2-yloxy moiety to enhance bioavailability .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
  • Stability assays : Monitor degradation pathways (e.g., hydrolysis of the amide bond) under physiological pH and temperature via HPLC-MS .

Q. How does the tricyclic core influence structure-activity relationships (SAR) in target binding?

  • Computational modeling : Molecular docking (e.g., AutoDock Vina) reveals π-π stacking between the aromatic core and hydrophobic enzyme pockets .
  • Analog synthesis : Replace the oxan-2-yloxy group with morpholine or piperazine derivatives to assess steric/electronic effects on potency .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Side reactions : Competing pathways, such as over-oxidation of the dioxo group or dimerization via radical intermediates, may occur .
  • Catalyst poisoning : Trace impurities (e.g., water in DMF) can deactivate Pd catalysts, leading to incomplete coupling .
  • Mitigation : Use scavengers (e.g., molecular sieves) or inline IR spectroscopy for real-time reaction monitoring .

Q. How can crystallization challenges be addressed for X-ray analysis?

  • Solvent screening : Employ high-throughput vapor diffusion with mixed solvents (e.g., DCM:hexane) to improve crystal quality .
  • Additives : Introduce small molecules (e.g., glycerol) to stabilize crystal packing .
  • Cryo-cooling : Flash-freeze crystals at 100 K to reduce thermal motion and enhance resolution .

Methodological Resources

  • Synthetic Protocols : Detailed multi-step routes with reagent tables .
  • Analytical Workflows : Combined NMR, MS, and XRD for structural validation .
  • Computational Tools : DFT for geometry optimization; FEP for SAR .

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